

5-Bromo-4,6-difluoropyrimidine CAS number and structure

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Compound of Interest

Compound Name: **5-Bromo-4,6-difluoropyrimidine**

Cat. No.: **B1370669**

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An In-depth Technical Guide to **5-Bromo-4,6-difluoropyrimidine**: A Core Scaffold for Modern Drug Discovery

For the contemporary medicinal chemist, the pyrimidine scaffold is a cornerstone of molecular design, renowned for its versatile role in a plethora of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have cemented its status as a privileged structure in drug development.[1] Within this vital class of heterocycles, **5-Bromo-4,6-difluoropyrimidine** emerges as a particularly strategic building block. The presence of two reactive fluorine atoms and a bromine atom on the pyrimidine ring provides a trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with high precision.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of **5-Bromo-4,6-difluoropyrimidine**, from its fundamental properties and synthesis to its critical applications in the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **5-Bromo-4,6-difluoropyrimidine** is a solid at room temperature with the key identifiers and properties summarized below.

Property	Value	Reference
CAS Number	946681-88-5	N/A
Molecular Formula	C ₄ HBrF ₂ N ₂	N/A
Molecular Weight	194.96 g/mol	[2]
Melting Point	74-80 °C	[2]
Boiling Point	191.6 ± 35.0 °C (Predicted)	[2]
Density	1.940 ± 0.06 g/cm ³ (Predicted)	[2]
SMILES	C1=NC(=C(C(=N1)F)Br)F	N/A

Structure:

Caption: 2D Structure of **5-Bromo-4,6-difluoropyrimidine**.

Spectroscopic Characterization: The Fingerprint of a Molecule

Unambiguous structural confirmation is a non-negotiable tenet of chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the necessary "fingerprints" to verify the identity and purity of **5-Bromo-4,6-difluoropyrimidine**. While specific spectra are available from commercial suppliers, a foundational understanding of the expected data is crucial for quality control.[\[3\]](#)

A typical analytical workflow for structural verification is outlined below. This process ensures that the material being used in subsequent, often costly, synthetic steps is indeed the correct, high-purity compound.

Caption: Standard workflow for the characterization of a synthesized chemical entity.

Expected Spectroscopic Data:

- ¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C2 position. The chemical shift will be downfield due to the electron-withdrawing effects of the

adjacent nitrogen atoms.

- ^{13}C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons bonded to the electronegative fluorine and nitrogen atoms (C4, C6) will appear most downfield.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

A detailed protocol for acquiring such data is crucial for reproducibility and accuracy.

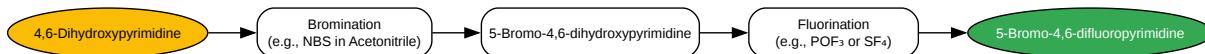
Experimental Protocol for Spectroscopic Analysis

- Sample Preparation for NMR:
 - Accurately weigh 5-10 mg of purified **5-Bromo-4,6-difluoropyrimidine**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
 - Ensure the sample is fully dissolved to achieve optimal spectral resolution.
- NMR Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer (≥ 400 MHz).
 - For ^1H NMR, use a standard pulse sequence. Reference the spectrum to the residual solvent peak.
 - For ^{13}C NMR, employ a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.
 - For ^{19}F NMR, a direct detection experiment will provide sharp signals for the two fluorine atoms.
- Mass Spectrometry Data Acquisition:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analyze using an instrument capable of electron ionization (EI) or electrospray ionization (ESI).
- High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.^[4]

Synthesis of 5-Bromo-4,6-difluoropyrimidine

The synthesis of halogenated pyrimidines often involves the transformation of more readily available precursors. While multiple routes can be envisioned, a common strategy involves the halogenation of a dihydroxypyrimidine intermediate. The following is a representative, field-proven protocol.



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Caption: A plausible synthetic pathway to **5-Bromo-4,6-difluoropyrimidine**.

Detailed Synthetic Protocol

Step 1: Bromination of 4,6-Dihydroxypyrimidine

- Reaction Setup: To a stirred solution of 4,6-dihydroxypyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

- Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-4,6-dihydroxypyrimidine.

Step 2: Fluorination of 5-Bromo-4,6-dihydroxypyrimidine

- Reaction Setup: In a pressure-rated vessel suitable for fluorinating agents, charge the 5-Bromo-4,6-dihydroxypyrimidine (1 equivalent).
- Fluorination: Carefully add a fluorinating agent such as phosphoryl fluoride (POF_3) or sulfur tetrafluoride (SF_4) under anhydrous conditions. Caution: These reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
- Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the internal pressure and temperature. The reaction progress can be monitored by taking aliquots (after careful cooling and venting) and analyzing by GC-MS.
- Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully quench the excess fluorinating agent. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure **5-Bromo-4,6-difluoropyrimidine**.

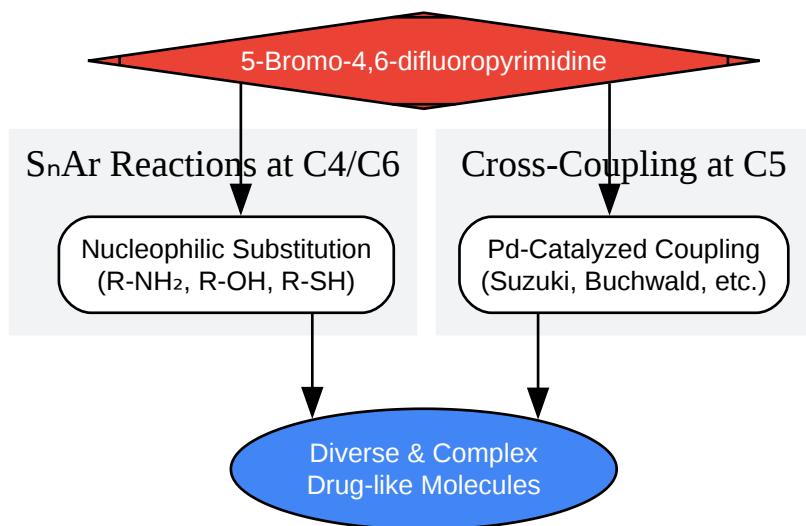
Applications in Medicinal Chemistry and Drug Discovery

The true value of **5-Bromo-4,6-difluoropyrimidine** lies in its synthetic versatility. The differential reactivity of the halogen substituents allows for a stepwise and controlled elaboration of the pyrimidine core.

- Fluorine as a Leaving Group: The fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
- Bromine for Cross-Coupling: The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig

amination. This enables the formation of carbon-carbon or carbon-nitrogen bonds, crucial for building the complex scaffolds of modern pharmaceuticals.[1]

This orthogonal reactivity makes **5-Bromo-4,6-difluoropyrimidine** a powerful linchpin in convergent synthetic strategies.



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Caption: The synthetic utility of **5-Bromo-4,6-difluoropyrimidine** in drug discovery.

The pyrimidine core itself is present in numerous FDA-approved drugs, acting as a bioisostere for other aromatic systems and improving pharmacokinetic properties.[1] For instance, halogenated pyrimidines are key intermediates in the synthesis of endothelin receptor antagonists like Macitentan and various kinase inhibitors used in oncology.[5][6] The difluoro substitution pattern, in particular, can enhance metabolic stability and modulate the pKa of adjacent functional groups, which are critical parameters in drug design.

Safety, Handling, and Storage

As a reactive chemical intermediate, **5-Bromo-4,6-difluoropyrimidine** must be handled with care. The following guidelines are based on available safety data for structurally related compounds.

- Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated chemical fume hood.[8]
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4,6-difluoropyrimidine is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its combination of a privileged heterocyclic core with orthogonally reactive halogen substituents makes it an invaluable tool for medicinal chemists. By enabling rapid and controlled access to diverse chemical libraries, this building block will continue to play a crucial role in the discovery and development of novel therapeutics to address unmet medical needs.

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